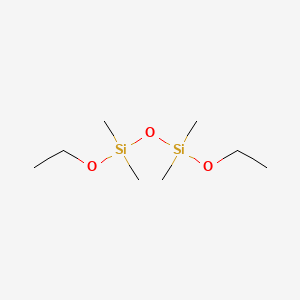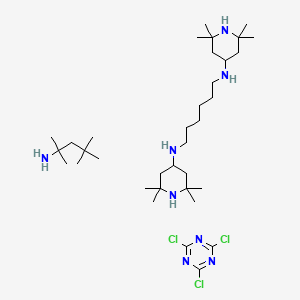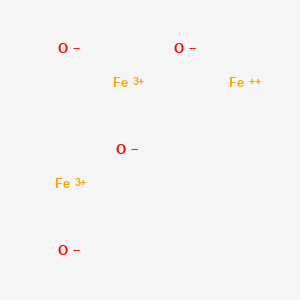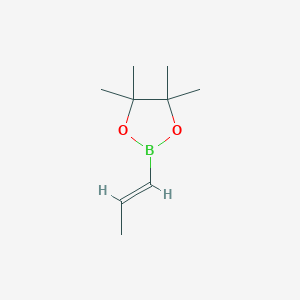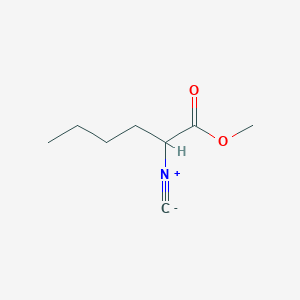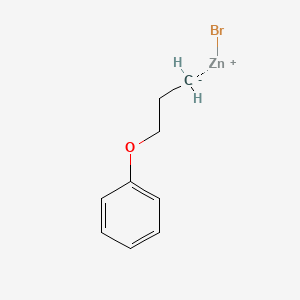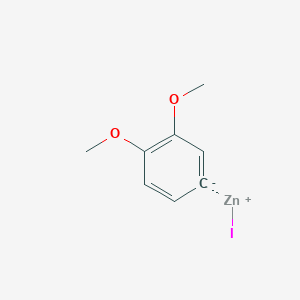
2-Chloro-6-methylphenylzinc iodide
描述
2-Chloro-6-methylphenylzinc iodide is an organozinc compound with the molecular formula C7H6ClIZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-6-methylphenylzinc iodide can be synthesized through the reaction of 2-chloro-6-methylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
Preparation of 2-Chloro-6-methylphenyl iodide: This precursor can be synthesized by iodination of 2-chloro-6-methylphenol using iodine and a suitable oxidizing agent.
Formation of this compound: The 2-chloro-6-methylphenyl iodide is then reacted with zinc powder in THF under an inert atmosphere to form the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-6-methylphenylzinc iodide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halide or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include alkyl halides or aryl halides, and the reaction is often carried out in polar aprotic solvents like THF.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are commonly used, and the reactions are typically conducted under an inert atmosphere at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in Negishi coupling, the product is a biaryl or alkyl-aryl compound, depending on the nature of the organic halide used.
科学研究应用
2-Chloro-6-methylphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its role in the synthesis of drug intermediates makes it valuable in medicinal chemistry for the development of new therapeutic agents.
作用机制
The mechanism of action of 2-Chloro-6-methylphenylzinc iodide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-zinc bonds. These bonds are highly reactive and can undergo further transformations to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and substrates used .
相似化合物的比较
Similar Compounds
- 2-Chlorophenylzinc iodide
- 2-Methylphenylzinc iodide
- 6-Methylphenylzinc iodide
Uniqueness
2-Chloro-6-methylphenylzinc iodide is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This combination of substituents influences its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized .
属性
IUPAC Name |
1-chloro-3-methylbenzene-2-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.HI.Zn/c1-6-3-2-4-7(8)5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMVTOHLCVLPFM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=CC=C1)Cl.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B3416278.png)
